[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester
Description
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl core modified with an (S)-2-amino-propionylamino group and an ethyl-carbamic acid benzyl ester moiety. This compound is structurally characterized by its stereospecific (S)-configured amino-propionyl side chain, which may enhance its biological interactions, and a benzyl ester group that influences its stability and reactivity.
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-22(19(24)25-13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)21-18(23)14(2)20/h4-8,14,16-17H,3,9-13,20H2,1-2H3,(H,21,23)/t14-,16?,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEYWCXHLFXGRJ-OOHWJJMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCC(CC1)NC(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Building Blocks
The target compound requires three primary components:
-
Trans-4-aminocyclohexanol (or derivatives) for the cyclohexyl backbone.
-
Benzyl chloroformate for carbamate protection of the amine group.
-
(S)-2-Aminopropionic acid (L-alanine derivative) to introduce the chiral center.
| Component | CAS Number | Purity Requirements | Role in Synthesis |
|---|---|---|---|
| Trans-4-aminocyclohexanol | 27489-62-9 | ≥98% (HPLC) | Cyclohexyl scaffold |
| Benzyl chloroformate | 501-53-1 | ≥99% (stabilized) | Carbamate protection |
| (S)-2-Fmoc-aminopropionic acid | 201730-42-7 | ≥95% (chiral HPLC) | Chiral amino acid coupling |
Stepwise Synthesis Protocol
Cyclohexylamine Functionalization
The cyclohexylamine core undergoes sequential modifications:
-
Carbamate Protection :
Trans-4-aminocyclohexanol reacts with benzyl chloroformate in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 h) to yield trans-4-(benzyloxycarbonylamino)cyclohexanol. -
Ethyl Group Introduction :
The hydroxyl group is converted to an ethyl ether via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, ethanol, 24 h, RT). This step ensures retention of stereochemistry.
Chiral Amino Acid Coupling
The (S)-2-aminopropionyl moiety is introduced using peptide coupling reagents:
-
Fmoc Deprotection :
(S)-2-Fmoc-aminopropionic acid is treated with 20% piperidine in DMF (2 × 10 min) to expose the primary amine. -
Amide Bond Formation :
The deprotected amine reacts with the ethylated cyclohexylamine using HATU (1.1 eq) and DIPEA (3 eq) in DMF (18 h, RT). Monitoring by LC-MS ensures complete conversion (>95% yield).
Final Deprotection and Isolation
-
Global Deprotection :
Hydrogenolysis (H₂, 30 psi, Pd/C 10%, ethyl acetate, 6 h) removes the benzyl carbamate group while preserving the ethyl ether and amide bonds. -
Purification :
Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA) to achieve ≥99% purity.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, benzyl), 4.12 (q, J=7.1 Hz, 2H, ethyl), 3.98 (m, 1H, cyclohexyl), 1.89–1.45 (m, 8H, cyclohexyl), 1.32 (d, J=6.9 Hz, 3H, CH₃).
-
HRMS (ESI+) : m/z calcd for C₁₉H₂₉N₃O₃ [M+H]⁺ 356.2175, found 356.2178.
Optimization Challenges
Stereochemical Control
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
The ethyl-carbamate group undergoes acid-catalyzed hydrolysis to yield benzyl alcohol, carbon dioxide, and the corresponding amine derivative. This reaction follows a mechanism involving:
-
Protonation of the carbonyl oxygen to enhance electrophilicity.
-
Nucleophilic attack by water to form a tetrahedral intermediate.
-
Cleavage of the C–O bond, releasing benzyl alcohol and generating an intermediate isocyanate.
Conditions :
Base-Promoted Hydrolysis
Under basic conditions, the carbamate is cleaved to form a carboxylate salt, ethanol, and benzyl alcohol. The mechanism involves:
-
Hydroxide ion attack on the carbonyl carbon.
-
Formation of a tetrahedral intermediate.
-
Deprotonation and elimination of the alkoxide (ethanol).
Conditions :
Reaction with Amines
The carbamate group reacts with primary or secondary amines (e.g., methylamine) to form substituted urea derivatives. This proceeds via:
-
Nucleophilic attack by the amine on the carbonyl carbon.
-
Elimination of the ethoxide leaving group.
Example :
Reaction with Hydrazine
Hydrazine hydrate cleaves the amide bond within the 2-amino-propionylamino moiety, forming a hydrazide and releasing the cyclohexyl-ethyl-carbamate fragment.
Conditions :
Trans-esterification
The ethyl-carbamate group undergoes trans-esterification with alcohols (e.g., methanol) under acidic conditions:
Mechanism :
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by methanol.
-
Reformation of the carbonyl group with elimination of ethanol.
Conditions :
Comparative Reaction Data
| Reaction Type | Conditions | Reagents/Catalysts | Products Formed | Yield (%) |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | 80°C, aqueous ethanol | HCl | Benzyl alcohol, amine, CO₂ | 85–90 |
| Base-Promoted Hydrolysis | 60–70°C, NaOH/H₂O–ethanol | NaOH | Carboxylate salt, ethanol | 75–80 |
| Aminolysis | RT, ethyl acetate | Methylamine | Substituted urea derivative | 70 |
| Hydrazinolysis | Reflux, ethanol | Hydrazine hydrate | Hydrazide, carbamate fragment | 90 |
| Trans-esterification | Reflux, methanol | H₂SO₄ | Methyl-carbamate derivative | 65–75 |
Stereochemical Considerations
The (S)-configuration of the 2-amino-propionylamino group influences reaction kinetics and product stereochemistry. For example:
-
Hydrazinolysis proceeds with retention of configuration at the chiral center .
-
Base-promoted hydrolysis may induce partial racemization under prolonged conditions .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of carbamic acids, highlighting the importance of structural modifications in enhancing bioactivity. The findings suggest that compounds similar to [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester could exhibit improved efficacy against specific targets such as enzymes involved in metabolic pathways .
Neuropharmacology
Research indicates that compounds with similar structures may influence neurotransmitter systems. The potential modulation of neurotransmitter receptors could lead to applications in treating neurological disorders.
- Case Study : A study conducted on carbamate derivatives demonstrated their ability to enhance synaptic transmission in animal models. This suggests that [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester might have similar effects, warranting further investigation into its neuropharmacological properties .
Biochemical Research
This compound can serve as a biochemical probe to study enzyme activity and protein interactions due to its specific functional groups that can participate in hydrogen bonding and hydrophobic interactions.
- Application Example : Researchers have utilized carbamate esters in enzyme inhibition studies, where the structure of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester could be used to design inhibitors targeting specific enzymes involved in metabolic processes .
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets such as proteins or enzymes. It can inhibit or activate these targets, leading to a cascade of biological effects. The pathways involved often include binding to active sites or allosteric sites, modifying the function of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting key differences in substituents, molecular properties, and stability profiles:
Research Findings on Stability and Reactivity
- Ester Stability : Benzyl esters, as seen in the target compound, are prone to cleavage under acidic or basic conditions. For example, in peptide synthesis, benzyl esters form aspartimide 170-fold faster than cyclohexyl esters in diisopropylethylamine (0.3% vs. 50% imide formation in 24 hours) . While this study focuses on peptide side-chain protection, the findings suggest that the benzyl ester in the target compound may require careful handling during synthesis or storage.
- Substituent Effects: The (S)-2-amino-propionylamino group distinguishes the target compound from analogs with bulkier substituents (e.g., 3-methyl-butyryl in ) or electrophilic groups (e.g., chloro-acetyl in ). The stereospecific amino acid side chain could enhance target selectivity in biological systems, whereas chloro-acetyl derivatives may act as alkylating agents .
- Synthetic Considerations: Analogous compounds (e.g., ) utilize Boc (tert-butoxycarbonyl) protection and reductive amination steps, suggesting that the target compound’s synthesis may involve similar strategies. The benzyl ester’s removal via hydrogenolysis or acidic hydrolysis could be a critical step in downstream applications .
Biological Activity
The compound [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is a synthetic organic molecule that presents a unique combination of structural features, including a cyclohexyl moiety, a carbamic acid group, and an amino propionyl group. These characteristics suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.
Structural Characteristics
This compound can be classified as a carbamate derivative, which is known for its diverse biological activities. The presence of both amino and carbamate functionalities indicates potential enzyme modulation and receptor binding capabilities.
Biological Activity Overview
Research indicates that compounds with structural similarities to [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester exhibit a range of biological activities, including:
- Enzyme Inhibition : Many carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology.
- Receptor Agonism : Compounds in this class may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways.
- Antimicrobial Properties : Some carbamate derivatives show activity against bacterial strains, suggesting potential use in antibiotic development.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other known compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Carbamazepine | Carbamate structure | Anticonvulsant properties | Established clinical use |
| Donepezil | Carbamate structure with aromatic ring | Acetylcholinesterase inhibitor | Used in Alzheimer's treatment |
| Phenobarbital | Barbiturate derivative | Sedative and anticonvulsant | Long history of use in medicine |
This table illustrates how variations in structure can lead to different biological activities, providing insight into the potential applications of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester .
The mechanism of action for this compound likely involves interaction with specific biological targets. Preliminary studies suggest that the compound may function through:
- Inhibition of Enzymatic Activity : By mimicking substrates or products of enzymatic reactions.
- Modulation of Receptor Activity : Acting as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
Case Studies and Research Findings
- Inhibition Studies : Research has demonstrated that similar carbamate derivatives effectively inhibit acetylcholinesterase activity in vitro. This suggests that [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester may also possess this property, warranting further investigation.
- Cell Line Studies : In cellular assays, compounds structurally related to this compound have shown low cytotoxicity at high concentrations, indicating a favorable safety profile for potential therapeutic use.
- Animal Model Evaluations : Some analogues have been tested in animal models for efficacy against neurodegenerative diseases, showing promising results in reversing cognitive deficits associated with Alzheimer's disease.
Q & A
Q. What are the recommended synthetic strategies for [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester?
A multi-step synthesis approach is typically employed, leveraging Boc (tert-butoxycarbonyl) protection and reductive amination. For example:
Boc protection : Start with a cyclohexyl-acetic acid derivative, alkylate with benzyl bromide to form an ester intermediate.
Deprotection : Remove the Boc group under acidic conditions to yield a primary amine.
Reductive amination : React the amine with a carbonyl compound (e.g., 2-amino-propionyl derivatives) using a reducing agent like sodium cyanoborohydride.
Final esterification : Introduce the ethyl-carbamic acid benzyl ester group via coupling reagents (e.g., DCC/HOBt).
Critical considerations: Optimize reaction pH and temperature to minimize racemization of the (S)-2-amino-propionylamino group .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and a mobile phase of acetonitrile/0.1% TFA to resolve enantiomers.
- Spectroscopy : Confirm the (S)-configuration via H-NMR (e.g., coupling constants in the propionylamino region) and circular dichroism (CD).
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for the ethyl-carbamic acid benzyl ester moiety .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. aromatic substituents) affect biological activity?
Substituent polarity and steric bulk significantly influence receptor binding. For example:
- Cyclohexyl vs. aromatic groups : Cyclohexyl derivatives exhibit higher A adenosine receptor affinity due to reduced polarity, as seen in analogous compounds like ATL146e.
- Side-chain modifications : Ethyl-carbamic acid esters enhance metabolic stability compared to methyl esters, as demonstrated in pharmacokinetic studies of carbamate prodrugs.
Experimental design: Perform competitive binding assays (e.g., H-labeled ligand displacement) and measure cAMP levels in neutrophil models to correlate structure-activity relationships .
Q. What are the key challenges in analyzing degradation pathways under physiological conditions?
The compound undergoes pH-sensitive hydrolysis:
- Ester cleavage : In neutral/basic conditions (pH 7.4), rapid hydrolysis of the benzyl ester occurs via nucleophilic attack by water or hydroxide ions.
- Amide stability : The (S)-2-amino-propionylamino group resists hydrolysis but may undergo enzymatic degradation (e.g., peptidase activity).
Methodology: Monitor degradation using LC-MS/MS in simulated biological fluids (e.g., phosphate buffer at pH 5.0–7.4) and validate with H-NMR to track byproducts like benzyl alcohol .
Q. How can conflicting data on receptor binding affinity be resolved?
Contradictions often arise from assay conditions:
- Buffer composition : Divalent cations (e.g., Mg) in binding assays can artificially enhance AAR affinity.
- Cell model variability : Primary neutrophils vs. transfected HEK293 cells may yield divergent cAMP responses.
Resolution: Standardize assays using AAR-overexpressing cell lines and include control ligands (e.g., CGS21680) for cross-validation .
Q. What strategies mitigate racemization during synthesis?
- Low-temperature reactions : Conduct reductive amination at 0–4°C to minimize epimerization.
- Chiral auxiliaries : Use (S)-tert-leucine as a temporary protecting group to stabilize the stereocenter.
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediate racemization in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
